molecular formula C9H17N3O B11731308 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol

Cat. No.: B11731308
M. Wt: 183.25 g/mol
InChI Key: SECXHPLZGXUAJV-UHFFFAOYSA-N
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Description

2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol is an organic compound that features a pyrazole ring substituted with an amino group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol typically involves the reaction of 3-amino-1H-pyrazole with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole: A precursor in the synthesis of 2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol.

    2-methylpropylamine: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[3-(2-methylpropylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H17N3O/c1-8(2)7-10-9-3-4-12(11-9)5-6-13/h3-4,8,13H,5-7H2,1-2H3,(H,10,11)

InChI Key

SECXHPLZGXUAJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C=C1)CCO

Origin of Product

United States

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